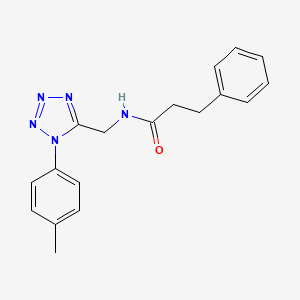

3-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide

Description

3-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide is a tetrazole-containing amide derivative characterized by a phenyl-substituted propanamide backbone and a p-tolyl group attached to the tetrazole ring. Tetrazole analogs are widely studied for their metabolic stability, hydrogen-bonding capacity, and applications in pharmaceuticals, particularly as bioisosteres for carboxylic acids .

Properties

IUPAC Name |

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-14-7-10-16(11-8-14)23-17(20-21-22-23)13-19-18(24)12-9-15-5-3-2-4-6-15/h2-8,10-11H,9,12-13H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAWCVMCPLWNNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized from p-tolyl hydrazine and sodium azide under acidic conditions. The resulting tetrazole is then coupled with a phenylpropanoic acid derivative through an amide bond formation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide can undergo various chemical reactions, including:

Oxidation: The phenyl and p-tolyl groups can be oxidized under strong oxidative conditions, leading to the formation of corresponding carboxylic acids.

Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of benzoic acid and p-toluic acid.

Reduction: Formation of 3-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamine.

Substitution: Formation of various substituted tetrazole derivatives.

Scientific Research Applications

3-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic the carboxylate group, allowing the compound to interact with biological targets in a similar manner to natural substrates. This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound’s structure includes a phenyl group on the propanamide chain and a p-tolyl group on the tetrazole ring. Below is a comparison with structurally related analogs from the evidence:

Key Observations :

- Substituent Effects: The p-tolyl group in the target compound introduces moderate lipophilicity compared to the 4-chlorophenoxy group in Compound 1 , which may enhance metabolic stability but reduce aqueous solubility.

- Bioisosteric Potential: Similar to Candesartan-related compounds , the tetrazole moiety in the target compound may act as a carboxylate bioisostere, enabling interactions with biological targets like angiotensin receptors.

Physicochemical and Spectroscopic Properties

Melting Points :

Bioavailability :

- Compound 1 (tetrazole analog of clofibric acid) demonstrated enhanced bioavailability in a rat model, attributed to its lipophilic 4-chlorophenoxy group . The target compound’s p-tolyl substituent may offer comparable or improved pharmacokinetics due to balanced lipophilicity.

Biological Activity

3-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article aims to explore its synthesis, biological evaluations, mechanisms of action, and relevant research findings.

The synthesis of 3-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide typically involves multi-step organic reactions. A common method includes the formation of the tetrazole ring from p-tolyl hydrazine and sodium azide under acidic conditions, followed by the coupling of this intermediate with a phenylpropanoic acid derivative through amide bond formation. Coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are often employed to enhance yield and purity.

Antimicrobial Properties

Research indicates that compounds containing tetrazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to 3-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide have been evaluated against various bacterial strains. In a study examining the structure-activity relationship (SAR), it was found that modifications to the tetrazole ring could enhance potency against specific pathogens .

Anticancer Potential

The anticancer properties of this compound have also been investigated. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. The tetrazole group may play a crucial role in this activity by mimicking natural substrates and interacting with cellular targets involved in cancer progression .

The mechanism by which 3-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide exerts its biological effects appears to involve interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to either inhibition or activation of various biochemical pathways, contributing to its antimicrobial and anticancer effects .

Case Study 1: Xanthine Oxidase Inhibition

A related study focused on the design and synthesis of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as xanthine oxidase inhibitors. The findings revealed that introducing a tetrazole moiety significantly enhanced inhibitory potency (IC50 = 0.031 μM), suggesting that similar modifications in 3-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide could yield promising results in enzyme inhibition studies .

Case Study 2: Structure-Based Drug Design

Another investigation utilized structure-based drug design (SBDD) to optimize compounds with tetrazole groups for improved biological activity. This approach identified key interactions between the tetrazole moiety and target residues in enzymes, highlighting the importance of molecular docking studies in understanding the biological potential of similar compounds .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.